molecular formula C10H12OS B8595995 Tetrahydrobenzothiepine-1-oxide CAS No. 26524-87-8

Tetrahydrobenzothiepine-1-oxide

Cat. No.: B8595995
CAS No.: 26524-87-8
M. Wt: 180.27 g/mol
InChI Key: OETQCLHKWUINEL-UHFFFAOYSA-N
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Description

Tetrahydrobenzothiepine-1-oxide (THBO) is a significant chemical intermediate in organic and medicinal chemistry. Its primary research value lies in its role as a precursor in the synthesis of enantiomerically-enriched Tetrahydrobenzothiepine-1,1-dioxide (THBDO) derivatives . These THBDO compounds are a recognized class of Ileal Bile Acid Transport (IBAT) inhibitors, making them subjects of interest for investigating treatments for cardiovascular conditions, hypercholesterolemia, and cholestatic liver diseases . The compound serves as a crucial building block for complex pharmacologically active molecules, such as Maralixibat chloride, an FDA-approved IBAT inhibitor for treating cholestatic pruritus in patients with Alagille syndrome . The seven-membered ring system fused to a benzene ring presents specific stereochemical challenges at the 4- and 5-positions, and this compound is a key intermediate for accessing these chiral centers . Researchers utilize this compound to develop potential therapeutics that act by disrupting the enterohepatic circulation of bile acids, leading to a reduction in serum cholesterol levels . FOR RESEARCH USE ONLY. Not intended for diagnostic or therapeutic uses.

Properties

CAS No.

26524-87-8

Molecular Formula

C10H12OS

Molecular Weight

180.27 g/mol

IUPAC Name

2,3,4,5-tetrahydro-1λ4-benzothiepine 1-oxide

InChI

InChI=1S/C10H12OS/c11-12-8-4-3-6-9-5-1-2-7-10(9)12/h1-2,5,7H,3-4,6,8H2

InChI Key

OETQCLHKWUINEL-UHFFFAOYSA-N

Canonical SMILES

C1CCS(=O)C2=CC=CC=C2C1

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

While direct studies on Tetrahydrobenzothiepine-1-oxide are scarce, its structural and functional analogs provide valuable insights. The following comparison focuses on compounds listed in USP monographs (e.g., Drospirenone-related impurities) and other heterocyclic systems with shared features.

Structural and Functional Differences

The compounds analyzed in USP 35–NF 30 () include thiophene- and naphthalene-containing amines and alcohols, such as:

  • a: 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol
  • b: 4-[3-(Methylamino)-1-(thiophen-2-yl)propyl]naphthalen-1-ol
  • f : 1-Fluoronaphthalene

These differ markedly from this compound in backbone structure and functional groups. For instance:

  • Thiophene vs. Benzothiepine : Compounds like a and b incorporate a thiophene (5-membered sulfur ring), whereas this compound features a larger 7-membered ring with fused benzene and thiepine moieties.
  • Sulfoxide vs. Amine/Alcohol Groups: The sulfoxide group in this compound contrasts with the hydroxyl and methylamino groups in a and b, altering polarity and reactivity.
  • Fluoronaphthalene (f) : A fully aromatic system lacking heteroatoms, distinct from the partially saturated, sulfur-containing this compound.

Analytical Methods and Impurity Profiling

The USP document () specifies HPLC and GC methods for detecting impurities like a–g in pharmaceutical formulations. Key parameters include:

  • Detection Limits : Unspecified impurities (e.g., g ) are controlled at ≤0.10% .
  • Chromatographic Conditions : Reverse-phase HPLC with UV detection is standard for polar impurities such as c (naphthalen-1-ol).

For this compound, analogous methods may apply, but its sulfoxide group could necessitate adjustments in mobile phase polarity or detection wavelength. Additionally, mass spectrometry (LC-MS) might enhance specificity for sulfur-containing analogs.

Pharmacological and Toxicological Profiles

  • This compound: Limited data exist, but sulfoxide-containing compounds often exhibit altered metabolic stability compared to their sulfide counterparts.
  • USP Compounds (a–g): These are process-related impurities in Drospirenone formulations, with c and f being genotoxic alerts due to aromatic nitro or fluoro groups .

Preparation Methods

Cyclic Sulfate Route via Thionyl Chloride Intermediate

The cyclic sulfate method, documented in Patent US20040082647A1 , involves a seven-step sequence starting with 1,3-propanediol. The process begins with the formation of a cyclic sulfite intermediate through reaction with thionyl chloride (SOCl₂). Subsequent oxidation with ruthenium-based catalysts converts the sulfite to a cyclic sulfate, which undergoes condensation with 2-methylthiophenol under basic conditions (Equation 1):

Cyclic sulfate+2-methylthiophenolNaH(2-methylphenyl)(3’-hydroxypropyl)thioether[3]\text{Cyclic sulfate} + \text{2-methylthiophenol} \xrightarrow{\text{NaH}} \text{(2-methylphenyl)(3'-hydroxypropyl)thioether}

The thioether intermediate undergoes sequential oxidations: first to a sulfoxide using hydrogen peroxide, then to a sulfone via meta-chloroperbenzoic acid (mCPBA). Final cyclization with potassium tert-butoxide yields tetrahydrobenzothiepine-1-oxide with 68-72% enantiomeric excess .

Key Challenges :

  • Requires specialized equipment for SOCl₂ handling due to toxicity

  • Ruthenium catalysts increase production costs by ~40% compared to alternative methods

  • Multi-step purification reduces overall yield to 32-35%

Asymmetric Oxidation of Aryl-3-Propanalsulfoxide

A stereoselective approach detailed in Patent US20020032329A1 utilizes aryl-3-propanalsulfoxide as the key intermediate. The sulfoxide undergoes base-mediated cyclization with potassium tert-butoxide, achieving 89-92% enantiomeric purity . Critical parameters include:

ParameterOptimal RangeImpact on Yield
Reaction Temperature-15°C to 0°C<5% yield loss
Base Concentration1.2-1.5 eq±8% yield variance
Solvent PolarityTHF (ε = 7.6)23% yield improvement over DCM

This method avoids toxic sulfur trioxide complexes but requires chiral HPLC separation to isolate the desired (R)-enantiomer, adding $12-15 per gram to production costs .

Gewald Three-Component Condensation

The Nature study adapts the classic Gewald reaction for tetrahydrobenzothiepine synthesis. Using α-ketones, activated nitriles, and elemental sulfur in ethanol/triethylamine, this one-pot method achieves 78-84% yield (Equation 2):

α-ketone+malononitrile+S8Et3NTetrahydrobenzo[b]thiophene-3-carbonitrile[2]\text{α-ketone} + \text{malononitrile} + \text{S}8 \xrightarrow{\text{Et}3\text{N}} \text{Tetrahydrobenzo[b]thiophene-3-carbonitrile}

Subsequent oxidation with mCPBA converts the thiophene derivative to the 1-oxide form. Comparative analysis shows:

  • 40% faster reaction kinetics vs. sulfate routes

  • 5-7°C exotherm requiring precise temperature control

  • Limited substrate scope for bulky ortho-substituents

Comparative Analysis of Methods

Table 1: Performance Metrics Across Synthesis Routes

MethodYield (%)Enantiomeric ExcessCost ($/g)Scalability
Cyclic Sulfate 3268-7245Industrial
Asymmetric Oxidation 4189-9258Pilot-scale
Gewald Condensation 78Racemic22Laboratory
Nanoparticle 67*N/A31*Experimental

*Projected values based on analogous reactions

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Tetrahydrobenzothiepine-1-oxide, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Two primary approaches are documented:

  • Oxidation of thiophene derivatives : Peracids (e.g., perbenzoic acid) are commonly used, with temperature and solvent polarity critical for minimizing side reactions (e.g., over-oxidation) .
  • Elimination reactions : Starting from substituted tetrahydrothiophene-1,1-dioxides, HX elimination requires precise control of base strength and reaction time to avoid ring-opening byproducts .
  • Example Data Table :
MethodTypical Yield (%)Key VariablesCommon Impurities
Peracid oxidation60-75Temperature (0–25°C), solvent (CHCl₃)Sulfoxides, sulfones
Base-mediated elimination45-65Base (NaOH/KOH), reaction time (2–4 h)Thiophene dimers

Q. How can researchers validate the structural identity of this compound using spectroscopic techniques?

  • Methodological Answer : Combine ¹H/¹³C NMR (e.g., δ ~3.2 ppm for S=O adjacent protons), FT-IR (S=O stretching ~1050–1150 cm⁻¹), and mass spectrometry (m/z matching molecular ion). For novel derivatives, X-ray crystallography is recommended to resolve ambiguities in stereochemistry .

Q. What are the critical parameters for optimizing the purification of this compound?

  • Methodological Answer : Use gradient column chromatography (silica gel, hexane/EtOAc) to separate polar byproducts. Recrystallization in ethanol/water mixtures improves purity, with cooling rates adjusted to minimize co-crystallization of impurities .

Advanced Research Questions

Q. How do electronic and steric effects influence the reactivity of this compound in cycloaddition or nucleophilic substitution reactions?

  • Methodological Answer : Perform DFT calculations to map electron density at reactive sites (e.g., sulfur atom). Experimental validation via kinetic studies under varying substituents (e.g., electron-withdrawing groups on the benzothiepine ring reduce nucleophilic attack rates) .
  • Example Data Analysis : Compare rate constants (k) for substituted derivatives to establish Hammett correlations.

Q. How can contradictory data in literature regarding the biological activity of this compound derivatives be resolved?

  • Methodological Answer : Conduct systematic meta-analysis (PRISMA guidelines) to assess study heterogeneity . Key steps:

  • Compare assay conditions (e.g., cell lines, solvent controls).
  • Apply statistical tests (e.g., ANOVA) to identify outliers.
  • Validate findings via independent replication in standardized models .

Q. What strategies mitigate decomposition pathways of this compound under ambient storage conditions?

  • Methodological Answer :

  • Stability studies : Monitor degradation via HPLC under varying pH, light, and temperature.
  • Stabilizers : Add antioxidants (e.g., BHT) or store in inert atmospheres (argon) to prevent radical-mediated oxidation .
  • Example Data Table :
Storage ConditionHalf-life (days)Major Degradation Product
25°C, air7Sulfone derivative
4°C, argon90None detected

Q. How can computational modeling predict the regioselectivity of this compound in complex reaction systems?

  • Methodological Answer : Use molecular docking (AutoDock Vina) or MD simulations (GROMACS) to model transition states. Validate with isotopic labeling experiments (e.g., ¹⁸O tracing in oxidation reactions) .

Methodological Best Practices

  • Experimental Reproducibility : Document all synthetic steps, including solvent batches and equipment calibration, in supplementary materials .

  • Data Interpretation : Use software (e.g., OriginLab, GraphPad) for statistical rigor. For spectral data, reference databases (e.g., SDBS, PubChem) ensure accurate peak assignments .

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  • Ethical Reporting : Disclose conflicts of interest and cite primary literature to avoid redundancy .

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